molecular formula C20H25NO B3545270 2,2-diphenyl-N,N-dipropylacetamide

2,2-diphenyl-N,N-dipropylacetamide

Cat. No.: B3545270
M. Wt: 295.4 g/mol
InChI Key: CLYWTXUTIZXNDX-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N,N-dipropylacetamide is a synthetic acetamide derivative characterized by two phenyl groups at the α-carbon and two propyl chains attached to the nitrogen atom. Its molecular formula is C₁₉H₂₃NO, with a molecular weight of 281.39 g/mol. This compound has garnered attention as a ligand for the 18-kDa Translocator Protein (TSPO), a mitochondrial membrane protein overexpressed in cancers, neuroinflammatory diseases, and neurodegenerative disorders . TSPO ligands are explored for diagnostic imaging (e.g., PET tracers) and targeted drug delivery due to their mitochondrial specificity .

Properties

IUPAC Name

2,2-diphenyl-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-3-15-21(16-4-2)20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYWTXUTIZXNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenyl-N,N-dipropylacetamide typically involves the reaction of diphenylacetic acid with dipropylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the amide bond. The reaction mixture is heated under reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenyl-N,N-dipropylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of corresponding oxo-compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can be employed to reduce the compound, resulting in the formation of the corresponding amine.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases to replace the acyl group with other functional groups.

Major Products Formed:

  • Oxidation Products: Oxidation of this compound can yield diphenylacetic acid derivatives.

  • Reduction Products: Reduction of the compound can produce diphenylpropylamine.

  • Substitution Products: Substitution reactions can lead to the formation of various substituted acetamides.

Scientific Research Applications

2,2-Diphenyl-N,N-dipropylacetamide has several applications in scientific research, including:

  • Chemistry: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies to investigate enzyme activities and protein interactions.

  • Industry: Use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2-diphenyl-N,N-dipropylacetamide exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system under investigation.

Comparison with Similar Compounds

Structural Analogs in TSPO Targeting

Imidazo[1,2-a]pyridine-Based Derivatives

These compounds share the N,N-dipropylacetamide backbone but incorporate imidazo[1,2-a]pyridine moieties to enhance TSPO binding.

Compound Substituents Binding Affinity (Ki) Polymorphism Sensitivity Key Application
2,2-Diphenyl-N,N-dipropylacetamide α-diphenyl Not reported Not studied Therapeutic/Imaging agent
[18F]BS224 6,8-dichloro-imidazo[1,2-a]pyridine, 4-fluorophenyl 0.51 nM Insensitive PET imaging of neuroinflammation
CB256 4-chlorophenyl, bifunctional chelate (di-(2-picolyl)amine) High affinity Moderate Theranostic agent (99mTc labeling)
TZ6 1,3-thiazol-2-yl, 6,8-dichloro 1.2 nM Sensitive Cisplatin-like drug delivery

Key Findings :

  • Substituent Impact : Bulky groups (e.g., dichloro-imidazo[1,2-a]pyridine in [18F]BS224) enhance TSPO binding affinity and reduce sensitivity to rs6971 polymorphism, a common limitation in earlier ligands .
  • Cytotoxicity : CB256 exhibits 75-fold higher cytotoxicity than its analog CB86 due to the di-(2-picolyl)amine chelator, highlighting the trade-off between functionality and safety .
B. Valpromide (Depamide®)

Valpromide (N-dipropylacetamide) is a simpler analog lacking phenyl groups. It is an antiepileptic drug metabolized to valproic acid. Unlike this compound, it shows diurnal fluctuations in plasma levels, indicating metabolic instability .

Non-TSPO Acetamide Derivatives

A. 2-Chloro-N,N-dipropylacetamide
  • Structure : α-chloro substitution instead of diphenyl.
  • Properties : Lower molecular weight (178.69 g/mol) and higher reactivity due to the electron-withdrawing Cl group.
  • Use : Intermediate in agrochemical synthesis (e.g., herbicides) .
B. 2,2'-(1,3-Phenylene)bis(N,N-dipropylacetamide)
  • Structure : Two acetamide units linked via a 1,3-phenylene core.
  • NMR data (δ 7.28–7.11 ppm for aromatic protons) confirm structural symmetry .

Functional Group Comparisons

Compound α-Substituent N-Substituent Molecular Weight (g/mol) Key Property
This compound Diphenyl Dipropyl 281.39 High lipophilicity, TSPO binding
N,N-Dipropylacetamide None (acetyl) Dipropyl 143.23 Solvent, NF-κB inhibition
2-(3-Acetamidophenyl)-N,N-dipropylacetamide 3-Acetamidophenyl Dipropyl 276.38 Moderate TSPO affinity

Key Insights :

  • Lipophilicity : Diphenyl groups in the target compound enhance membrane permeability, critical for mitochondrial targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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